3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
Properties
IUPAC Name |
10-(2-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-18-10-13(11-6-5-9-15(22-2)16(11)23-18)20-17(24)21(18)14-8-4-3-7-12(14)19/h3-9,13H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTMIJGLBHTGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazocine class of heterocyclic compounds. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 354.5 g/mol. The presence of a chlorophenyl group and a methoxy substituent may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.5 g/mol |
| CAS Number | 1019149-33-7 |
Biological Activity Overview
Research on the biological activity of this compound suggests several potential effects:
1. Antimicrobial Activity
Preliminary studies indicate that derivatives of oxadiazocines exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance its efficacy against certain bacterial strains. In vitro assays have shown promising results against Gram-positive bacteria.
2. Anticancer Potential
Some studies have explored the anticancer properties of similar oxadiazocine compounds. Mechanisms proposed include the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cellular signaling pathways.
3. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects in various models. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes: The thione group may interact with thiol-containing enzymes, affecting their activity.
- Receptor Modulation: Potential binding to specific receptors involved in inflammatory and cancer pathways could mediate its effects.
Case Study 1: Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Research
In vitro studies using breast cancer cell lines revealed that the compound induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins. These findings suggest a potential role in cancer therapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The table below highlights critical differences between the target compound and its analogs:
Key Observations:
Computational Similarity Analysis
- Tanimoto Coefficients: Structural fingerprints (e.g., MACCS keys) would show moderate similarity (~0.6–0.7) with methanobenzooxadiazocine derivatives .
- Graph-Based Comparison :
- Subgraph matching reveals the bicyclic core is conserved across analogs, but substituent variations significantly alter bioactivity .
Q & A
Q. Table 1: Comparative Synthesis Parameters
Q. Reference :
Basic Question: Which spectroscopic and computational methods are critical for structural elucidation?
Methodological Answer:
- NMR/FT-IR : Confirm substituent positions (e.g., methoxy, chlorophenyl) via ¹H/¹³C NMR chemical shifts and S=C vibrational bands (~1200 cm⁻¹ in IR) ().
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 371.08 g/mol analogs in ).
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict electronic properties and optimize geometry (). Use InChIKey (e.g.,
WGMBIOQRGPGNRZ-UHFFFAOYSA-Nin ) for database cross-referencing.
Q. Reference :
Advanced Question: How can mechanistic studies resolve contradictions in reaction pathways for thione formation?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., thiol vs. thione tautomerization). Strategies include:
- Kinetic Monitoring : Use TLC/HPLC to track intermediates ().
- Isotopic Labeling : Introduce ³⁴S or ¹³C to trace sulfur incorporation during cyclization.
- Computational Mapping : Simulate transition states (e.g., using Gaussian software) to identify energy barriers for tautomerization ().
Example : highlights formaldehyde-driven Mannich reactions, where pH adjustments (e.g., HCl catalysis) suppress side reactions.
Q. Reference :
Advanced Question: How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
Adopt split-plot experimental designs () with variables:
- pH Range : 2–12 (simulate biological/environmental conditions).
- Temperature : 25–60°C (accelerated degradation testing).
- Analytical Endpoints : HPLC quantification of degradation products (e.g., sulfonic acid derivatives).
Q. Table 2: Stability Study Design
| Factor | Levels | Measurement Interval |
|---|---|---|
| pH | 2, 7, 12 | 0, 24, 48 h |
| Temperature (°C) | 25, 37, 50 | Daily for 7 days |
| Light Exposure | Dark vs. UV-light | 12 h cycles |
Q. Reference :
Advanced Question: What methodologies assess the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
Follow frameworks like Project INCHEMBIOL ():
- Abiotic Studies : Measure hydrolysis/photolysis rates using OECD 111 guidelines.
- Biotic Studies : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation screening (OECD 301).
- Computational Predictions : Use EPI Suite™ to estimate logP (lipophilicity) and persistence (PBT criteria).
Q. Reference :
Advanced Question: How can researchers address discrepancies in bioactivity data across different assay models?
Methodological Answer:
Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) require:
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) ().
- Cell Line Specificity : Compare results across primary vs. cancer cell lines (e.g., ’s phenolic compound analysis).
- Redox Profiling : Quantify ROS generation (e.g., DCFH-DA assay) to differentiate pro-/antioxidant mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
